molecular formula C11H18N2O2 B12594721 N,N'-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) CAS No. 608519-26-2

N,N'-(Propane-1,3-diyl)bis(N-methylprop-2-enamide)

Cat. No.: B12594721
CAS No.: 608519-26-2
M. Wt: 210.27 g/mol
InChI Key: GWKQDUIARWCAPF-UHFFFAOYSA-N
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Description

N,N’-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) is an organic compound that belongs to the class of acrylamide derivatives. This compound is characterized by its unique structure, which includes two N-methylprop-2-enamide groups connected by a propane-1,3-diyl linker. It is known for its high reactivity and versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) typically involves the reaction of N-methylprop-2-enamide with propane-1,3-diyl bisamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is refluxed for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of N,N’-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

N,N’-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N’-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) involves its ability to form covalent bonds with various substrates. The compound’s amide groups can interact with nucleophiles, leading to the formation of stable adducts. This reactivity is attributed to the electron-withdrawing nature of the amide groups, which makes the compound highly reactive towards nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

    N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): Similar structure but with an ethane-1,2-diyl linker instead of propane-1,3-diyl.

    N,N’-(Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) bis(2-methylacrylate): Contains phenylene groups and multiple oxy linkers.

Uniqueness

N,N’-(Propane-1,3-diyl)bis(N-methylprop-2-enamide) is unique due to its specific propane-1,3-diyl linker, which imparts distinct reactivity and stability compared to other similar compounds. This unique structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

608519-26-2

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

N-methyl-N-[3-[methyl(prop-2-enoyl)amino]propyl]prop-2-enamide

InChI

InChI=1S/C11H18N2O2/c1-5-10(14)12(3)8-7-9-13(4)11(15)6-2/h5-6H,1-2,7-9H2,3-4H3

InChI Key

GWKQDUIARWCAPF-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN(C)C(=O)C=C)C(=O)C=C

Origin of Product

United States

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